3-methoxy-10H-phenothiazine 5,5-dioxide
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Overview
Description
3-methoxy-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-10H-phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. One common method is the hydrogen peroxide oxidation of 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride at room temperature, followed by acidification . Another approach involves the palladium-catalyzed cross-coupling reaction of aryl halides with aryl thiols or thiourea .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form sulfone derivatives, and it can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and palladium catalysts for cross-coupling reactions . Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include various sulfone derivatives and substituted phenothiazine compounds. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
3-methoxy-10H-phenothiazine 5,5-dioxide has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3-methoxy-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to participate in redox reactions, influencing electron transfer processes and affecting cellular functions . Its ability to act as a photoredox catalyst further enhances its utility in various chemical transformations .
Comparison with Similar Compounds
3-methoxy-10H-phenothiazine 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
10H-phenothiazine-5,5-dioxide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxy-10H-phenothiazine 5,5-dioxide: Similar structure but with the methoxy group in a different position, leading to variations in its chemical behavior.
10-phenyl-10H-phenothiazine-5,5-dioxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
61174-82-1 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-methoxy-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO3S/c1-17-9-6-7-11-13(8-9)18(15,16)12-5-3-2-4-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
FYEGJMFMGHYHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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